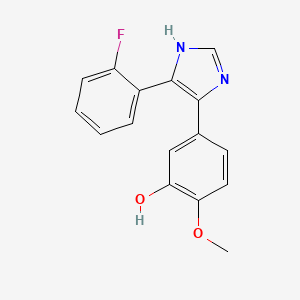![molecular formula C12H16N4OS B13063453 (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol](/img/structure/B13063453.png)
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol is a complex organic compound characterized by its unique structure, which includes a mercapto group, a pyrimido[4,5-d]pyrimidine moiety, and an enol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol typically involves multi-step organic reactions
Pyrimido[4,5-d]pyrimidine Core Synthesis: This can be achieved through the condensation of appropriate amines with formamide derivatives under high-temperature conditions.
Introduction of Mercapto Group: The mercapto group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of Enol Group: The enol group is typically formed through aldol condensation reactions, where an aldehyde or ketone reacts with an enolate ion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The enol group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the mercapto group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological macromolecules could be studied to understand its potential therapeutic effects.
Medicine
Potential applications in medicine include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The mechanism by which (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The mercapto group could form covalent bonds with cysteine residues in proteins, while the pyrimido[4,5-d]pyrimidine moiety could engage in hydrogen bonding or π-π interactions.
類似化合物との比較
Similar Compounds
(Z)-3-Mercapto-4-(pyrimidin-2-yl)pent-3-en-1-ol: Similar structure but lacks the methyl group and the extended pyrimidine ring system.
(Z)-3-Mercapto-4-(quinolin-3-yl)pent-3-en-1-ol: Contains a quinoline ring instead of the pyrimido[4,5-d]pyrimidine moiety.
Uniqueness
The presence of the 7-methylpyrimido[4,5-d]pyrimidine ring system in (Z)-3-Mercapto-4-(7-methylpyrimido[4,5-d]pyrimidin-3(4H)-yl)pent-3-en-1-ol provides unique electronic and steric properties, potentially leading to distinct reactivity and biological activity compared to similar compounds.
This detailed overview should give you a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to related compounds
特性
分子式 |
C12H16N4OS |
|---|---|
分子量 |
264.35 g/mol |
IUPAC名 |
(Z)-4-(2-methyl-5H-pyrimido[4,5-d]pyrimidin-6-yl)-3-sulfanylpent-3-en-1-ol |
InChI |
InChI=1S/C12H16N4OS/c1-8(11(18)3-4-17)16-6-10-5-13-9(2)15-12(10)14-7-16/h5,7,17-18H,3-4,6H2,1-2H3/b11-8- |
InChIキー |
MDKDCWFXWRLQQN-FLIBITNWSA-N |
異性体SMILES |
CC1=NC=C2CN(C=NC2=N1)/C(=C(/CCO)\S)/C |
正規SMILES |
CC1=NC=C2CN(C=NC2=N1)C(=C(CCO)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


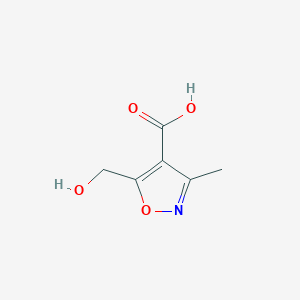
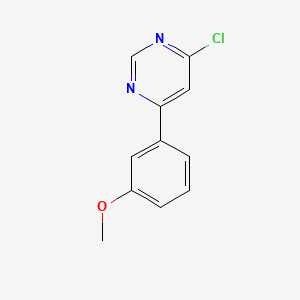
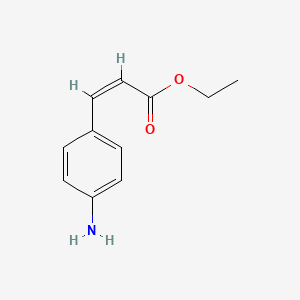
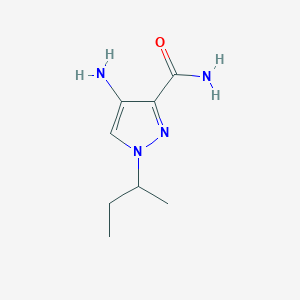

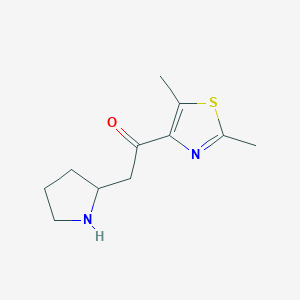

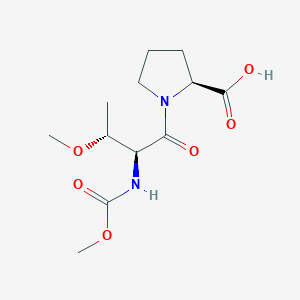
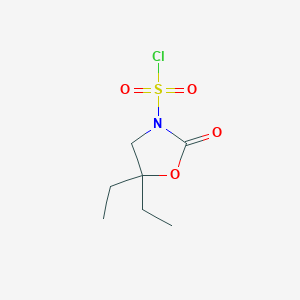
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)



